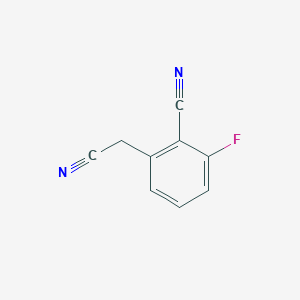

2-(Cyanomethyl)-6-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-(cyanomethyl)-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQQZTSWIIDLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Nucleophilic Substitution Approach

One common synthetic route to 2-(Cyanomethyl)-6-fluorobenzonitrile involves the halogenation of a fluorobenzonitrile derivative followed by nucleophilic substitution with cyanide sources. For example, 2-(bromomethyl)-4-cyano-1-fluorobenzene can be prepared via bromination of the corresponding methyl group adjacent to the aromatic ring, followed by substitution with potassium cyanide to introduce the cyanomethyl group.

- Reaction Example :

- Starting material: 2-(bromomethyl)-4-cyano-1-fluorobenzene

- Reagent: Potassium cyanide (KCN) in aqueous solution

- Conditions: Room temperature, overnight reaction

- Workup: Quenching with saturated sodium chloride, extraction with ether, drying, and purification by trituration

- Yield: Approximately 90% for the bromide intermediate before cyanation step

This method leverages the good leaving group ability of bromide and the nucleophilicity of cyanide ions to effect substitution, yielding the cyanomethyl group attached to the aromatic ring bearing fluorine and nitrile substituents.

Fluorination via Halogen Exchange

Another preparative strategy involves the fluorination of chlorinated benzonitriles. According to a patented method, 2-chloro-6-fluorobenzonitrile derivatives can be prepared by halogen exchange reactions using alkali metal fluorides such as potassium fluoride under solvent-free or low-solvent conditions.

- Key Features :

- Catalyst: Quaternary ammonium compounds or alkoxypolyoxyalkyl radicals

- Fluoride source: Potassium fluoride, rubidium fluoride, or cesium fluoride (potassium fluoride preferred)

- Conditions: Elevated temperature with good stirring to avoid salt precipitation

- Advantages: High conversion and yield, lower reaction temperatures, and reduced secondary reactions

- Application: Enables the preparation of fluorobenzonitriles with high purity and selectivity, which can then be functionalized further to introduce cyanomethyl groups.

Cyanation of Aryl Halides Using Metal Catalysis

A more modern approach involves transition metal-catalyzed cyanation of aryl halides. Zinc-catalyzed cyanation using formamide as a cyanogen source has been reported for aryl iodides, which can be adapted for fluorobenzonitrile derivatives.

Direct Functionalization via C–CN Bond Activation

Recent organometallic studies have explored the activation of the carbon–carbon nitrile bond in fluorobenzonitriles using nickel complexes. These studies show that 2-fluorobenzonitrile can undergo C–CN bond activation under mild conditions, which could be leveraged to introduce cyanomethyl substituents indirectly through organometallic intermediates.

- Mechanism Insights :

- Nickel complexes coordinate to the nitrile group and facilitate bond cleavage

- Fluorine substitution at ortho positions affects the activation energy and reaction pathway

- Density functional theory calculations support the stability of intermediates and products

- This method remains more exploratory but offers a pathway for selective functionalization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-6-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The cyanomethyl group can be oxidized to form corresponding carboxylic acids or other derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: Carboxylic acids or corresponding derivatives.

Reduction: Primary amines or other reduced forms of the nitrile group

Scientific Research Applications

2-(Cyanomethyl)-6-fluorobenzonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Explored for its role in the development of new drugs, particularly in the field of oncology and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic processes. The presence of the fluorine atom and the nitrile group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following fluorobenzonitrile derivatives, drawn from the evidence, share structural or functional similarities and highlight key differences in substituents, molecular properties, and applications:

Table 1: Comparative Analysis of Fluorobenzonitrile Derivatives

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups: The nitrile (-CN) and fluorine (-F) groups in all compounds enhance electrophilic substitution reactivity. Steric and Electronic Modifiers: Bulkier substituents (e.g., -C(CH₃)₂CN in ) reduce reaction rates in sterically hindered environments, whereas iodine in facilitates Suzuki-Miyaura coupling. Phenoxy vs. Alkyl Substituents: Phenoxy groups (e.g., in ) improve solubility in non-polar solvents compared to alkyl chains (e.g., -CH₃ in ).

Molecular Weight and Applications: Lower molecular weight compounds (e.g., 135.14 for ) are preferred for small-molecule drug synthesis. Higher molecular weight derivatives (e.g., 228.23 for ) are utilized in peptide conjugation due to the reactive amino group.

Thermal and Chemical Stability :

- Iodine-containing derivatives (e.g., ) may exhibit lower thermal stability due to weaker C-I bonds.

- Methyl and trifluoromethyl groups (e.g., ) enhance stability against oxidation.

Research Findings and Limitations

- Synthetic Utility : Fluorobenzonitriles are widely used in palladium-catalyzed cross-couplings, as demonstrated by 2-fluoro-6-iodobenzonitrile’s role in forming biaryl structures .

- Pharmacological Potential: Amino-substituted derivatives (e.g., ) show promise as kinase inhibitors, though specific bioactivity data for these compounds are absent in the evidence.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Cyanomethyl)-6-fluorobenzonitrile, and how can reaction conditions be optimized?

- Methodology : Common routes involve nucleophilic substitution or cyanoalkylation of fluorinated aromatic precursors. For example, 6-fluoro-substituted benzyl halides can react with cyanide sources (e.g., KCN or NaCN) under phase-transfer catalysis. Optimization requires monitoring temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., tetrabutylammonium bromide). Purity is enhanced via recrystallization in ethanol/water mixtures .

- Characterization : Confirm structure via - and -NMR to distinguish fluorine coupling patterns and cyano-group integration. Mass spectrometry (EI-MS) validates molecular weight (e.g., CHFN, MW 160.15) .

Q. How do steric and electronic effects influence the reactivity of 2-(Cyanomethyl)-6-fluorobenzonitrile in cross-coupling reactions?

- Methodology : Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution at the para-position relative to the cyano group. Steric hindrance from the cyanomethyl group may limit reactivity at ortho positions. Use Suzuki-Miyaura coupling with boronic acids (e.g., 4-chlorophenylboronic acid) under Pd(PPh) catalysis in THF/NaCO to assess regioselectivity .

Q. What analytical techniques are critical for distinguishing 2-(Cyanomethyl)-6-fluorobenzonitrile from its structural isomers?

- Methodology : Employ high-resolution IR spectroscopy to identify nitrile stretches (~2230 cm) and fluorine-substituted aromatic C-F vibrations (1100–1250 cm). X-ray crystallography resolves positional ambiguity, while HPLC (C18 column, acetonitrile/water mobile phase) separates isomers based on polarity differences .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported yields for cyanoalkylation reactions of fluorinated aromatics?

- Methodology : Use kinetic isotope effects (KIE) and DFT calculations to probe rate-determining steps. Compare activation energies for cyano-group insertion vs. competing side reactions (e.g., hydrolysis). Controlled experiments with deuterated solvents (DMSO-d) and in situ -NMR track intermediate stability .

Q. What strategies mitigate competing decomposition pathways during the synthesis of 2-(Cyanomethyl)-6-fluorobenzonitrile under acidic conditions?

- Methodology : Stabilize intermediates via buffered conditions (pH 6–7) using phosphate salts. Additives like molecular sieves absorb hydrolytic byproducts. Monitor thermal stability via TGA-DSC to identify decomposition thresholds (>200°C) and optimize reflux durations .

Q. How does computational modeling predict the regioselectivity of 2-(Cyanomethyl)-6-fluorobenzonitrile in heterocyclic ring-forming reactions?

- Methodology : Perform Hartree-Fock or DFT (B3LYP/6-311+G(d,p)) calculations to map electrostatic potential surfaces. Compare LUMO localization at the cyanomethyl vs. fluorine-substituted positions to forecast nucleophilic attack sites. Validate with experimental cycloaddition trials (e.g., Huisgen azide-alkyne) .

Q. What role does 2-(Cyanomethyl)-6-fluorobenzonitrile play in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodology : As a bifunctional linker, its nitrile group binds E3 ligases, while the fluorinated aromatic core enhances pharmacokinetic stability. Optimize linker length/spacing via SPR (surface plasmon resonance) to assess binding affinity (K < 100 nM). In vitro degradation assays (e.g., Western blot) quantify target protein depletion efficiency .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.